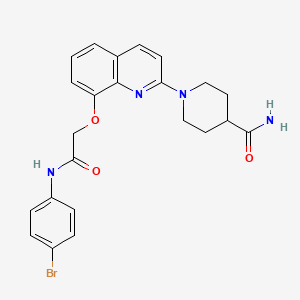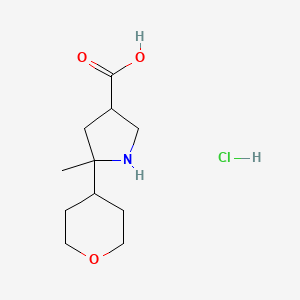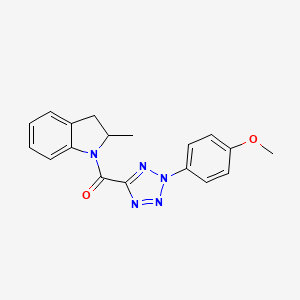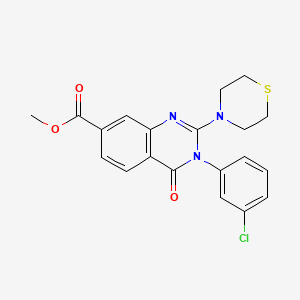![molecular formula C18H15ClN4OS B2489518 1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea CAS No. 392289-13-3](/img/structure/B2489518.png)
1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves condensation and cyclisation reactions under specific conditions. For instance, one synthesis route described involves the reaction of certain precursors in the presence of hydrochloric acid in methyl alcohol under reflux conditions, leading to the formation of structurally complex molecules (Prabhudeva et al., 2017). Although not the exact compound , these methodologies hint at the complexity and the precise conditions required for synthesizing structurally related urea derivatives.
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated through various spectroscopic and crystallographic methods, revealing detailed information on their crystalline forms and molecular conformations. Single crystal X-ray diffraction studies have been pivotal in determining the crystal system and space group, providing insights into the molecular geometry and intermolecular interactions within the crystal lattice (Kariuki et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be inferred from their functional groups and molecular structure. Studies have shown that urea derivatives exhibit a range of biological activities, which can be attributed to their chemical structure. The synthesis of N-substituted phenyl-N'-(substituted phenyl)ureas from corresponding acids and anilines underlines the versatility and reactivity of these compounds in forming derivatives with potential bioactivity (Gaudreault et al., 1988).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are closely related to the molecular structure of urea derivatives. While specific data on "1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea" is not provided, related compounds have been analyzed using spectroscopic methods to determine their structural characteristics and by extension, their physical properties. These studies include vibrational spectroscopy and molecular docking, offering insights into the stability and intermolecular interactions at play (Sivakumar et al., 2020).
Chemical Properties Analysis
Chemical properties, such as reactivity with specific reagents, stability under various conditions, and biological activity, are essential aspects of urea derivatives. Molecular docking studies have been utilized to predict the interaction of these compounds with biological targets, revealing potential inhibitory activities against specific proteins. This highlights the chemical versatility and potential application areas of these molecules in fields such as medicinal chemistry (Jayasudha et al., 2020).
Scientific Research Applications
Hydrogel Formation and Anion Effects
One study explores the gelation properties of a urea derivative in various acidic conditions, showing how the anion identity can tune the gel's physical properties. This highlights the potential of urea derivatives in developing responsive materials with applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).
Insecticidal Activity
Research into urea compounds with different phenyl substitutions has demonstrated insecticidal activities, affecting processes like cuticle deposition. This suggests possible applications in pest control and agricultural protection without harm to mammals (Mulder & Gijswijt, 1973).
Anticancer Potential
Pyrazole derivatives, structurally related to the compound , have shown promise as anti-cancer agents. Their electronic structures and physico-chemical properties, coupled with docking analysis, indicate potential therapeutic applications (Thomas et al., 2019).
Cytokinin-like Activity
Urea derivatives have been found to exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This opens up applications in agriculture, particularly in plant morphogenesis and growth regulation (Ricci & Bertoletti, 2009).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS/c19-12-5-4-6-13(9-12)20-18(24)21-17-15-10-25-11-16(15)22-23(17)14-7-2-1-3-8-14/h1-9H,10-11H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARNGOLISMCREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2489435.png)
![2-Chloro-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B2489436.png)



![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2489444.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489447.png)

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2489451.png)


![2-(7-methoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2489456.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2489457.png)